2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine
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Overview
Description
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-fluorobenzyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazole derivative under basic conditions.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where the imidazole derivative reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the 4-fluorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: Lacks the fluorine atom, which may affect its biological activity.
2-(4-Chlorobenzyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.
1-(4-Methylbenzyl)-2-ethylimidazole: Features a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is unique due to the presence of the 4-fluorobenzyl group, which can enhance its lipophilicity and ability to interact with specific molecular targets. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Chemical Formula : C12H14FN3
- Molecular Weight : 221.26 g/mol
- IUPAC Name : 2-[1-(4-fluorobenzyl)-1H-imidazole-4-yl]ethanamine
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of enzyme activity and receptor interaction:
- Inhibition of Aldosterone Synthase : Some studies have shown that imidazole derivatives can act as selective inhibitors of aldosterone synthase (CYP11B2), which is crucial for regulating blood pressure and electrolyte balance. This action may contribute to their potential in treating conditions like hypertension and heart failure .
- Antineoplastic Activity : The compound has been investigated for its role in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, imidazole derivatives have demonstrated effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy .
Antihypertensive Effects
Imidazole derivatives, including the compound , have been studied for their antihypertensive properties. They function as alpha-1A agonists, which can help manage conditions such as hypertension and congestive heart failure .
Anticancer Activity
The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may exhibit significant antiproliferative activity against various cancer types. For example, compounds with similar structures have shown IC50 values indicating their potency against specific cancers .
Case Studies
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In Vitro Studies :
- In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- A study showed that the compound effectively reduced cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
- Animal Models :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16/h1-4,8-9H,5-7,14H2 |
InChI Key |
GYVUZCNJWMNYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CCN)F |
Origin of Product |
United States |
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